An In-depth Technical Guide to the Dipeptidyl Peptidase Family and the Apoptotic Inducer DPP-23
An In-depth Technical Guide to the Dipeptidyl Peptidase Family and the Apoptotic Inducer DPP-23
A Note on Nomenclature: The term "DPP23" does not correspond to a recognized member of the dipeptidyl peptidase (DPP) enzyme family in current scientific literature. However, the designation "DPP-23" is used for a small molecule compound, an apoptosis-inducing chalcone derivative. This guide will first address the known mechanism of this small molecule, then provide a comprehensive overview of the dipeptidyl peptidase enzyme family, with a primary focus on the well-characterized and clinically significant member, Dipeptidyl Peptidase-4 (DPP4), as a representative example to fulfill the detailed technical requirements of your request.
Part 1: The Small Molecule Apoptosis Activator, DPP-23
DPP-23 is a cell-permeable chalcone derivative that has been shown to induce apoptosis in various cancer cell lines.[1] Its mechanism of action is distinct from the enzymatic activity of the dipeptidyl peptidase family.
Core Mechanism of Action: DPP-23's primary mechanism involves the induction of cellular stress, leading to programmed cell death. This is achieved through:
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Induction of Reactive Oxygen Species (ROS): DPP-23 enhances the production of ROS specifically in cancer cells, while sparing normal cells.[1]
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Glutathione Depletion: It reduces the levels of the antioxidant glutathione, further contributing to oxidative stress.[1]
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Unfolded Protein Response (UPR): The compound triggers the UPR by up-regulating UPR-related genes.[1]
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Cell Cycle Arrest: DPP-23 causes cell cycle arrest at the G2/M phase.[1]
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Apoptosis Induction: It promotes apoptosis by increasing the active forms of caspases 3, 7, and 9.[1]
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MAPK Pathway Activation: In serum-starved MIA PaCa-2 cells, DPP-23 treatment leads to the time-dependent phosphorylation of ERK1/2, JNK1/2, and p38 MAPK.[1]
Experimental Protocols:
In Vivo Xenograft Tumor Growth Suppression:
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Model: HCT116 tumor xenografts in nude mice.
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Treatment: 10 mg/kg of DPP-23 administered via daily intraperitoneal injection.
Part 2: The Dipeptidyl Peptidase (DPP) Family of Enzymes
The dipeptidyl peptidase (DPP) family are serine proteases that cleave N-terminal dipeptides from polypeptides, with a preference for proline or alanine at the penultimate (P1) position.[3][4] This family includes several members, such as DPP4, DPP8, and DPP9, which are implicated in a wide range of physiological processes.[3][4]
Dipeptidyl Peptidase-4 (DPP4): A Comprehensive Overview
DPP4, also known as CD26, is the most extensively studied member of the DPP family and a validated therapeutic target for type 2 diabetes.[5][6] It exists as both a transmembrane glycoprotein and a soluble circulating enzyme.[5][6]
Core Mechanism of Action: The primary physiological role of DPP4 in glucose homeostasis is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9]
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Enzymatic Inactivation of Incretins: Following a meal, GLP-1 and GIP are released from the gut and stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[7][8][10] DPP4 rapidly cleaves and inactivates these hormones, thereby attenuating their insulinotropic effects.[11][12]
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DPP4 Inhibition: The mechanism of DPP4 inhibitors, a class of oral hypoglycemic agents, is to competitively and reversibly bind to the DPP4 enzyme.[7] This blockage prevents the degradation of GLP-1 and GIP, leading to a 2- to 3-fold increase in their circulating levels.[7]
-
Downstream Effects of DPP4 Inhibition: The elevated levels of active incretins result in:
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Increased Insulin Secretion: Enhanced stimulation of pancreatic β-cells in a glucose-dependent manner.[7][8]
-
Decreased Glucagon Secretion: Suppression of glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.[7][8][10]
-
Improved Glycemic Control: The combined effect of increased insulin and decreased glucagon leads to lower fasting and postprandial blood glucose levels.[7]
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Signaling Pathway of DPP4 Inhibition in Glucose Homeostasis
Caption: DPP4 Inhibition Pathway.
Quantitative Data for DPP4 Inhibitors
| Inhibitor | IC50 (nM) | Elimination Route | Dose Adjustment for Renal Impairment |
| Sitagliptin | 19 | Primarily renal | Required |
| Vildagliptin | 62 | Hepatic and renal metabolism | Required |
| Saxagliptin | 50 | Hepatic metabolism, renal excretion | Required |
| Linagliptin | 1 | Primarily hepatic | Not required[7] |
| Alogliptin | <10 | Primarily renal | Required |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols for DPP4 Inhibition Assays
In Vitro DPP4 Enzymatic Activity Assay:
-
Principle: To measure the ability of a compound to inhibit the enzymatic activity of DPP4.
-
Reagents:
-
Recombinant human DPP4 enzyme.
-
Fluorogenic substrate (e.g., Gly-Pro-AMC).
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Assay buffer (e.g., Tris-HCl, pH 7.5).
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Test compound (DPP4 inhibitor).
-
-
Procedure:
-
The test compound is pre-incubated with the DPP4 enzyme in the assay buffer.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence of the cleaved product (AMC) is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated and compared to a control without the inhibitor to determine the percent inhibition.
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IC50 values are determined by testing a range of inhibitor concentrations.
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Experimental Workflow for DPP4 Inhibition Assay
Caption: In Vitro DPP4 Inhibition Assay Workflow.
Other Notable Dipeptidyl Peptidases: DPP8 and DPP9
DPP8 and DPP9 are intracellular serine proteases that share structural similarities and substrate specificities with DPP4 but have distinct physiological roles.[13][14] They are primarily located in the cytoplasm.[15][16]
Core Mechanisms of Action: The functions of DPP8 and DPP9 are still under active investigation, but they have been implicated in:
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Immune Regulation: DPP8 and DPP9 are involved in T-cell activation and immune responses.[17]
-
Inflammasome Regulation: DPP9 plays a crucial role in repressing the NLRP1 and CARD8 inflammasomes, thereby preventing spontaneous inflammation and pyroptosis (a form of inflammatory cell death).[15][18][19] Inhibition of DPP9 can lead to the activation of these inflammasomes.[15][18]
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Cancer Biology: Both DPP8 and DPP9 have been linked to tumorigenesis, with roles in cell proliferation, apoptosis, migration, and invasion.[15][18]
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Metabolism: These enzymes are also involved in cellular metabolism and energy homeostasis.[15][18]
Logical Relationship of DPP9 in Inflammasome Regulation
Caption: DPP9's Role in Inflammasome Regulation.
References
- 1. Apoptosis Activator IX, DPP-23 | 1262887-77-3 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 9. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 10. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 12. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. What are DPP-8 inhibitors and how do they work? [synapse.patsnap.com]
- 18. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DPP9 - Wikipedia [en.wikipedia.org]
